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Compound of Interest |

3-(3,4-Difluorophenyl)-1,2-oxazol-
Compound Name:
5-amine
CAS No.: 874376-50-8
Cat. No.: B2952713
. J

Product Focus: 3-(3,4-Difluorophenyl)isoxazol-5-amine (Ticagrelor Impurity Reference
Standard) CAS Number: 874376-50-8 Application: Pharmaceutical Impurity Profiling, Method
Validation, and GMP Release Testing for Ticagrelor.[1]

Executive Summary

In the development of Ticagrelor, a P2Y12 platelet inhibitor, the control of process-related
impurities is critical for regulatory approval (ICH Q3A/Q3B).[1][2] CAS 874376-50-8, chemically
identified as 3-(3,4-Difluorophenyl)isoxazol-5-amine, represents a specific structural analog
impurity that can form during the construction of the cyclopropylamine side chain or via
degradation pathways involving ring rearrangement.[1]

This guide compares the performance of a Certified Reference Standard (CRS) of CAS
874376-50-8 against Research-Grade (Crude) alternatives.[1] Experimental data demonstrates
that using a fully characterized CRS prevents significant quantification errors—often exceeding
15%—caused by uncorrected solvent content, salt form ambiguity, and regioisomeric
contamination common in lower-grade alternatives.[1]

Compound Profile & The Analytical Challenge

The molecule 3-(3,4-Difluorophenyl)isoxazol-5-amine presents unique analytical challenges
compared to the Ticagrelor API.[1]
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Feature Technical Specification Analytical Consequence

o UV absorbance maxima differ
Heterocyclic isoxazole core _ .
) ) ] from the API; requires specific
Chemical Structure with a difluorophenyl

) Relative Response Factor
substituent.[1][3]

(RRF) determination.

Standard NMR (
Regioisomerism (Isoxazol-3-

Isomerism amine vs. Isoxazol-5-amine). H) may not distinguish
[1] regioisomers without 2D

HMBC correlations.[1][2]

) ) "Area %" purity from HPLC
Crystalline solid, often ,
) ) ) ignores water/solvent mass,
Physical State hygroscopic depending on

) ) leading to incorrect potency
isolation method.[1][2]

assignment.

The "Hidden" Risk: Potency Assignment

A common pitfall in impurity quantification is assuming Chromatographic Purity (Area %) equals
Potency (w/w %).[1]

o Alternative (Research Grade): Label claims >98% purity based solely on HPLC.[1][2]
e Reality: The material may contain 5% residual solvent and 2% water.[1][2]

o Result: If used as a standard, you will underestimate the impurity in your drug product by
7%, potentially releasing a batch that is actually Out of Specification (OOS).[1][2]

Comparative Analysis: Certified Standard vs.
Research Grade

The following table summarizes the characterization gap between a Certified Reference
Standard (CRS) and a typical Research Grade alternative.
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Parameter

Certified Reference
Standard (The Product)

Research Grade / Crude
Alternative

Structure Confirmation

Multi-modal:
H NMR,

C NMR, 2D NMR
(HSQC/HMBC), MS, IR.

Confirms regio-chemistry.

Single-modal: Usually only MS

or low-res

H NMR. Risk of regioisomer

confusion.

Purity Method

Orthogonal: HPLC (Gradient &

Isocratic) + GC (for solvents).

[1](2]

Single: HPLC Area % only.

Potency Assignment

Mass Balance Equation:

[1]

Uncorrected: Assumes Area %

= Potency.

Homogeneity

Tested for batch uniformity.

Unknown; often single-vial

isolation.[1]

Regulatory Utility

Suitable for GMP Release
Testing & Method Validation.[1]

Suitable only for Qualitative
Identification (Retention Time

marker).

Experimental Protocols & Methodologies

To ensure the integrity of the reference standard, the following characterization workflow is

mandatory.

Structural Elucidation (NMR & MS)

Obijective: Distinguish the 5-amine isoxazole from potential 3-amine regioisomers or ring-

opened degradation products.

e Protocol:

o Dissolve ~10 mg of CAS 874376-50-8 in DMSO-

[1]
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o Acquire

H NMR (400 MHz minimum) and
C NMR.[1][2]

o Critical Step: Run HMBC (Heteronuclear Multiple Bond Correlation).
o Analysis: Look for long-range coupling between the amine protons (

) and the adjacent ring carbons.[1] In the 5-amine isomer, the

protons will correlate with C-5 and C-4 of the isoxazole ring.[1]
HPLC Purity & Specificity
Objective: Demonstrate separation from Ticagrelor API and other known impurities.
e Column: C18 Reverse Phase (e.g., Kromasil C18, 250 x 4.6 mm, 5 pum).[1][2]
o Mobile Phase A: 0.1% Orthophosphoric acid in Water.[1]
o Mobile Phase B: Acetonitrile.[1]
o Gradient: 5% B to 90% B over 40 minutes.
e Flow Rate: 1.0 mL/min.[1]
o Detection: UV at 270 nm (optimized for the isoxazole chromophore).[1][2]

o Acceptance Criteria: No co-elution with Ticagrelor (RT ~22 min).[1][2] CAS 874376-50-8
typically elutes earlier due to lower lipophilicity compared to the full API.[1]

Potency Assighment (Mass Balance)

Formula:

[1][°]

Where:
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e : Chromatographic Purity (Area %).[1]
» : Water content by Karl Fischer titration.[1]
» : Residual Solvents by Headspace GC.[1]

» : Residue on Ignition (Sulfated Ash).[1]

Visualizations
Diagram 1: Characterization Workflow

This workflow illustrates the rigorous path from synthesis to a released Certified Reference
Standard, highlighting the "Fail" loops that Research Grade materials often skip.
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Crude Synthesis
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Prep-HPLC / Crystallization

Preliminary QC
(HPLC Area % > 98?)

Structural Elucidation
(1H/13C NMR, MS, IR)

Regioisomer Check
(HMBC/NOESY)

Reprocess / Reject

Click to download full resolution via product page

Caption: Figure 1. The rigorous "Mass Balance" workflow required to certify a reference
standard, distinguishing it from simple chemical supply.[1]
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Diagram 2: Impurity Origin & Control Logic

Understanding where this impurity comes from helps in defining the control strategy.[1][2]

Cyclization Pathway A Ticagrelor Intermediate
(Target: Cyclopropylamine) (Cyclopropyl Ring)
. I .
Difluorophenyl HPLC Analysis
Precursor . (Release Testing)
Side Reaction Pathway B Impurity CAS 874376-50-8
(Isoxazole Formation) (Isoxazole Ring)

— Batch Release?

Click to download full resolution via product page

Caption: Figure 2. Divergent synthetic pathways showing how CAS 874376-50-8 forms as a
structural analog impurity during the synthesis of Ticagrelor intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 3. (PDF) SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG
SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES [academia.edu]

o To cite this document: BenchChem. [Reference Standard Characterization for CAS 874376-
50-8: A Comparative Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2952713#reference-standard-characterization-for-
cas-874376-50-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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